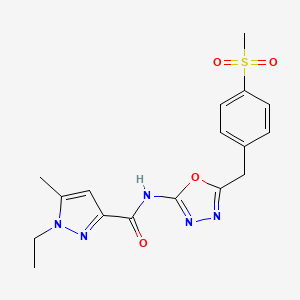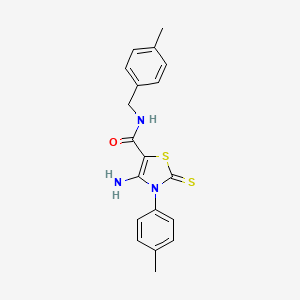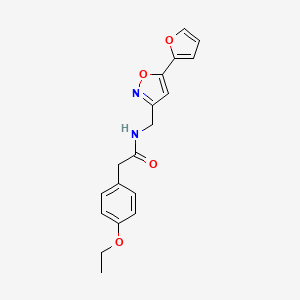![molecular formula C17H18F3NO B2488602 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2309750-32-9](/img/structure/B2488602.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octane derivatives typically involves strategic cyclization reactions, often employing methodologies like the Horner-Emmons olefination or conjugate addition reactions (Callis et al., 1996). The structural complexity of these molecules necessitates precise control over reaction conditions to achieve the desired stereochemistry and substitution patterns.
Molecular Structure Analysis
Azabicyclo[3.2.1]octane derivatives exhibit interesting molecular configurations, as evidenced by X-ray crystallography. Studies reveal that these compounds can form various hydrogen bonds and exhibit specific conformations stabilized by weak intermolecular interactions, such as C-H...O bonds (Wu et al., 2015). The precise arrangement of substituents around the bicyclic framework significantly influences the molecule's physical and chemical properties.
Chemical Reactions and Properties
Azabicyclo[3.2.1]octane compounds engage in a range of chemical reactions, underlining their versatility as synthetic intermediates. For example, their ability to undergo transformations such as the Pummerer rearrangement or to act as ligands in asymmetric synthesis demonstrates their chemical reactivity and utility in producing complex, biologically active molecules (Shimada et al., 2010).
Physical Properties Analysis
The physical properties of azabicyclo[3.2.1]octane derivatives, such as solubility, melting points, and crystalline structure, are closely tied to their molecular geometry. X-ray diffraction studies provide insights into their crystalline forms, showing how intramolecular and intermolecular hydrogen bonding patterns affect their stability and solubility (Brzezinski et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of azabicyclo[3.2.1]octane derivatives depend on their structural features, such as the presence of electron-donating or withdrawing groups and the conformational rigidity of the azabicyclo framework. These features influence their behavior in chemical reactions, such as nucleophilic substitutions or electrophilic additions, highlighting the importance of the structural configuration on their chemical behavior (Francisco et al., 2003).
Scientific Research Applications
Structural Analysis
- Studies have focused on the structural analysis of similar compounds, such as the gold(III) tetrachloride salt of L-cocaine, revealing intra- and intermolecular hydrogen bonding patterns and other structural details critical for understanding molecular interactions and stability (Wood, Brettell, & Lalancette, 2007).
Synthetic Routes and Stereochemistry
- Research into stereoselective synthesis of active metabolites, like that of the PI3 kinase inhibitor PKI-179, illustrates the complexity of synthesizing azabicyclo[3.2.1]octane derivatives with specific stereochemical configurations, crucial for their biological activity (Chen et al., 2010).
Potential Analgesic Applications
- The structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes have been explored for their analgesic and narcotic antagonist activities, suggesting potential applications in pain management and addiction therapy (Takeda et al., 1977).
Neurokinin (NK1) Receptor Antagonism
- A novel series of 1-phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as NK(1) receptor antagonists, showcasing the therapeutic potential of such compounds in the development of new treatments for neurological disorders (Huscroft et al., 2006).
Chemical Synthesis and Medicinal Chemistry
- The synthesis and characterization of compounds like (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one offer insights into the chemical properties and potential medicinal chemistry applications of azabicyclo[3.2.1]octane derivatives (Wu et al., 2015).
properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-11-7-14-5-6-15(8-11)21(14)16(22)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14-15H,1,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUIZZVSPSDWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)





![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
